4-Difluoromethoxy-2-fluoronicotinic acid

Descripción general

Descripción

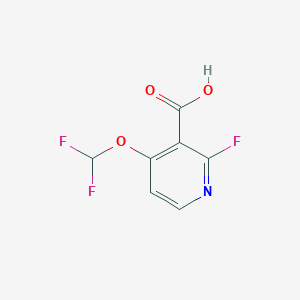

4-Difluoromethoxy-2-fluoronicotinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Difluoromethoxy-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group, which significantly influence its pharmacological properties. The synthesis typically involves the introduction of fluorine substituents on the nicotinic acid backbone, enhancing its metabolic stability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Studies indicate that fluorinated compounds often exhibit enhanced binding affinity to target enzymes due to their unique electronic properties. For instance, the fluorine atoms can participate in hydrogen bonding and dipole interactions, improving the compound's efficacy against specific enzymes involved in disease pathways .

- Modulation of Receptor Activity : Similar compounds have shown potential in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The introduction of fluorine atoms may alter the binding dynamics and selectivity towards different receptor subtypes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| HT-29 (Colorectal) | 0.19 | Induction of apoptosis |

| MCF-7 (Breast) | 0.25 | Cell cycle arrest |

| A549 (Lung) | 0.30 | Inhibition of proliferation |

Neuroprotective Effects

Fluorinated compounds have been associated with neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The modulation of nAChRs by this compound may lead to improved cognitive function and neuroprotection against excitotoxicity .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the efficacy of this compound against HT-29 cells using MTT assays. The results indicated a significant reduction in cell viability at low concentrations, supporting its use as a potential chemotherapeutic agent .

- Animal Models : Preliminary animal studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. Early results suggest favorable absorption characteristics with minimal off-target effects, highlighting its potential for further development .

- Comparative Analysis : When compared to other fluorinated analogs, this compound showed superior activity against specific cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Difluoromethoxy-2-fluoronicotinic acid has been investigated for its therapeutic potential in treating various diseases, particularly due to its structural similarities to known pharmacophores.

Key Applications:

- Anti-cancer Agents: The compound is being explored as a precursor for developing novel anti-cancer drugs, leveraging its ability to inhibit specific biological pathways associated with tumor growth. For instance, compounds derived from fluorinated nicotinic acids have shown promise in targeting the vascular endothelial growth factor receptor (VEGFR), which is crucial in cancer progression .

- Neurological Disorders: Research indicates that derivatives of this compound may play a role in treating neurological conditions by modulating neurotransmitter systems or enhancing neuroprotective mechanisms .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules.

Applications:

- Synthesis of Fluorinated Compounds: The compound can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing fluorinated derivatives that possess enhanced biological activity .

- Material Science: Its unique electronic properties allow it to be utilized in the synthesis of advanced materials such as polymers and liquid crystals, which are essential in electronics and display technologies.

Chemical Biology

The applications of this compound extend into chemical biology, where it aids in understanding enzyme mechanisms.

Notable Uses:

- Enzyme Inhibitors: Research has focused on using this compound to develop selective enzyme inhibitors that can modulate metabolic pathways associated with diseases like diabetes and obesity .

- Biochemical Probes: The compound's ability to interact with biological targets makes it suitable for use as a biochemical probe in cellular studies, helping elucidate the roles of specific enzymes in metabolic processes .

Data Table: Summary of Applications

Case Studies

- Anti-Cancer Development : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved inhibition of the VEGFR signaling pathway, which is critical for tumor angiogenesis.

- Neuroprotective Effects : Another investigation reported that certain analogs of this compound showed promise in protecting neuronal cells against oxidative stress-induced damage. This was attributed to their ability to enhance antioxidant enzyme activity within the cells.

- Fluorinated Material Synthesis : Researchers successfully synthesized a series of fluorinated polymers using this compound as a precursor, demonstrating improved thermal stability and electrical conductivity compared to non-fluorinated counterparts.

Q & A

Q. How can researchers optimize the synthesis of 4-Difluoromethoxy-2-fluoronicotinic acid to minimize side reactions caused by electron-withdrawing substituents?

Basic Research Focus

The introduction of electron-withdrawing groups like difluoromethoxy and fluorine can lead to reduced reactivity or unwanted side reactions (e.g., nucleophilic substitution interference). To mitigate this:

- Stepwise Functionalization : Introduce fluorine and difluoromethoxy groups sequentially to avoid steric clashes or electronic deactivation. For example, prioritize fluorination before difluoromethoxy installation.

- Protecting Groups : Use tert-butyl or silyl ethers to protect reactive sites during synthesis.

- Catalytic Optimization : Employ palladium or copper catalysts to enhance coupling efficiency in aromatic substitution reactions .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies of fluorinated nicotinic acid derivatives?

Advanced Research Focus

Contradictions in SAR data often arise from variations in assay conditions or substituent electronic effects. Methodological approaches include:

- Standardized Assays : Replicate studies under identical conditions (pH, solvent, temperature) to isolate substituent effects.

- Computational Modeling : Use density functional theory (DFT) to predict electronic contributions of the difluoromethoxy group to binding affinity.

- Comparative Analog Studies : Test structurally related compounds (e.g., 4-Chloro-2-(difluoromethoxy)benzoic acid) to identify conserved pharmacophoric features .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

Basic Research Focus

- NMR Spectroscopy : -NMR identifies fluorine environments; -NMR confirms aromatic proton integration.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and isotopic patterns for fluorine .

Q. How does the difluoromethoxy group influence the electronic properties and target-binding interactions of nicotinic acid derivatives?

Advanced Research Focus

- Electron-Withdrawing Effect : The difluoromethoxy group decreases electron density on the aromatic ring, enhancing resistance to metabolic oxidation.

- Hydrogen-Bonding Interactions : The -OCF moiety can act as a hydrogen-bond acceptor, stabilizing interactions with enzymatic active sites (e.g., kinases or carboxylases).

- Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability. Quantitative structure-activity relationship (QSAR) models can quantify these effects .

Q. What challenges arise when refining crystal structures of fluorinated nicotinic acid derivatives using SHELXL?

Advanced Research Focus

- Disorder Modeling : Fluorine atoms in flexible substituents (e.g., difluoromethoxy) may exhibit positional disorder, requiring multi-site refinement.

- Anisotropic Displacement Parameters : Fluorine’s high electron density necessitates careful adjustment of ADPs to avoid overfitting.

- Twinned Data : For crystals with twinning, use the TWIN/BASF commands in SHELXL to improve refinement convergence .

Q. How can researchers design experiments to compare the reactivity of this compound with its structural analogs?

Methodological Approach

- Competitive Reaction Studies : Perform nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., NaH/DMF) with analogs lacking fluorine or difluoromethoxy groups.

- Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy to quantify substituent effects on reactivity.

- Thermogravimetric Analysis (TGA) : Compare thermal stability to assess the impact of fluorine on decomposition pathways .

Q. What are the best practices for resolving discrepancies in X-ray crystallography data for fluorinated compounds?

Advanced Research Focus

- Data Collection : Use high-intensity synchrotron radiation to improve resolution for fluorine-containing crystals.

- Validation Tools : Apply R and Coot validation in SHELXL to detect over-refinement of fluorine positions.

- Hydrogen Bond Analysis : Compare intermolecular interactions with computational predictions (e.g., Mercury CSD) .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-4(6(12)13)3(1-2-11-5)14-7(9)10/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQTYUMRLXVPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.